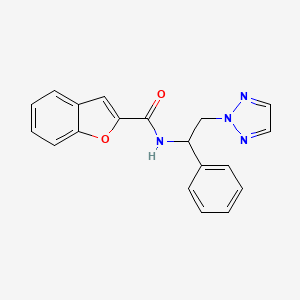

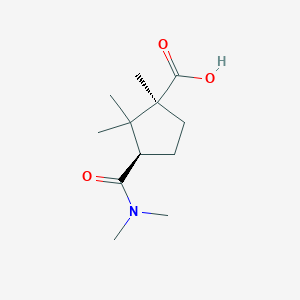

2-methyl-3-phenylhexahydro-1,2-benzisoxazol-4(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and various synthetic routes. For instance, 4-Arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones were synthesized using a three-component reaction involving ethyl benzoylacetate, hydroxylamine, and aromatic aldehydes . Similarly, 2H-3,4-dihydro-3-aminomethyl-1,4-benzoxazines were synthesized from ethyl trans-3-phenylglycidate . These methods suggest that the synthesis of the compound might also involve multi-step reactions with careful selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic data and, in some cases, single-crystal X-ray diffraction data . These techniques are crucial for confirming the structure of synthesized compounds and can be applied to determine the structure of "2-methyl-3-phenylhexahydro-1,2-benzisoxazol-4(2H)-one" as well.

Chemical Reactions Analysis

The papers describe various chemical reactions, including condensation , rearrangements , and reactions under solvent-free conditions . These reactions are often sensitive to the type of substrates and conditions used, indicating that the compound may also undergo similar reactions, which could be utilized for further functionalization or transformation into other valuable compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-methyl-3-phenylhexahydro-1,2-benzisoxazol-4(2H)-one" are not discussed, related compounds exhibit properties such as crystallization in specific space groups and the formation of liquid crystalline phases . These properties are influenced by the molecular structure, particularly the presence of substituents and the overall molecular geometry. Therefore, it can be inferred that the compound may also exhibit unique physical and chemical properties that could be explored for potential applications.

Applications De Recherche Scientifique

Antihyperglycemic Properties

The compound, through structural analogs and derivatives, has demonstrated significant antihyperglycemic properties. Research conducted by Kees et al. (1996) highlighted the synthesis and structure-activity relationship studies of pyrazoles and pyrazolones, chemically related to the compound , which generated potent antihyperglycemic agents. The study underscored these compounds' ability to correct hyperglycemia by selectively inhibiting renal tubular glucose reabsorption, presenting a new class of antihyperglycemic agents (Kees et al., 1996).

Anticonvulsant Activities

Research has also explored the anticonvulsant potential of derivatives related to 2-methyl-3-phenylhexahydro-1,2-benzisoxazol-4(2H)-one. Chimirri et al. (1998) synthesized and evaluated a series of benzodiazepin-4-ones, which showed marked anticonvulsant properties acting as AMPA receptor antagonists. These compounds were effective in various seizure models, suggesting a significant impact on anticonvulsant activities (Chimirri et al., 1998).

Anti-Inflammatory Properties

Some derivatives of 2-methyl-3-phenylhexahydro-1,2-benzisoxazol-4(2H)-one have shown potential anti-inflammatory properties. Tozkoparan et al. (1999) synthesized a series of thiazolo[3,2-a]pyrimidine derivatives and tested their anti-inflammatory activities. Certain compounds demonstrated moderate anti-inflammatory activity, suggesting the potential use of these derivatives in treating inflammation-related conditions (Tozkoparan et al., 1999).

Privileged Structure in Drug Development

The 1,2-benzisoxazole structure, a key component of the compound, is considered a privileged structure, particularly in developing drugs for CNS disorders. Uto (2016) discussed the significance of 1,2-benzisoxazoles in drug discovery, highlighting their ability to bind to a diverse range of biologically important proteins with high affinities. This property has been instrumental in developing effective therapeutics for various CNS disorders (Uto, 2016).

Propriétés

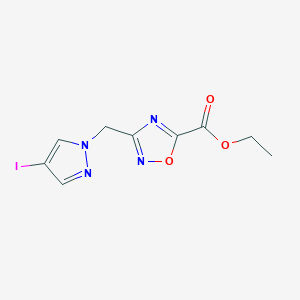

IUPAC Name |

2-methyl-3-phenyl-3,3a,5,6,7,7a-hexahydro-1,2-benzoxazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-15-14(10-6-3-2-4-7-10)13-11(16)8-5-9-12(13)17-15/h2-4,6-7,12-14H,5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOMFRWPMNYVMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2C(O1)CCCC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-3-phenylhexahydro-1,2-benzisoxazol-4(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2502442.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2502443.png)

![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)

![(1R,5S)-3-(methylthio)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2502458.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride](/img/structure/B2502459.png)

![[5-(2-Fluorophenyl)furan-2-yl]methanol](/img/structure/B2502464.png)